molecular formula C6H10ClF2NO2 B13582646 2,2-Difluoro-2-(pyrrolidin-3-yl)aceticacidhydrochloride

2,2-Difluoro-2-(pyrrolidin-3-yl)aceticacidhydrochloride

Cat. No.: B13582646
M. Wt: 201.60 g/mol
InChI Key: QNLYWPHHBPLOJX-UHFFFAOYSA-N
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Description

2,2-difluoro-2-(pyrrolidin-3-yl)acetic acid hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a difluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-2-(pyrrolidin-3-yl)acetic acid hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the difluoroacetic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring. Subsequent reactions introduce the difluoroacetic acid moiety, often through halogenation and substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to scale up production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,2-difluoro-2-(pyrrolidin-3-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroacetic acid derivatives, while substitution reactions can introduce a variety of functional groups .

Mechanism of Action

The mechanism of action of 2,2-difluoro-2-(pyrrolidin-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The difluoroacetic acid moiety can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring contributes to the compound’s binding affinity and specificity, influencing its overall biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-difluoro-2-(pyrrolidin-3-yl)acetic acid hydrochloride is unique due to the combination of the difluoroacetic acid moiety and the pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C6H10ClF2NO2

Molecular Weight

201.60 g/mol

IUPAC Name

2,2-difluoro-2-pyrrolidin-3-ylacetic acid;hydrochloride

InChI

InChI=1S/C6H9F2NO2.ClH/c7-6(8,5(10)11)4-1-2-9-3-4;/h4,9H,1-3H2,(H,10,11);1H

InChI Key

QNLYWPHHBPLOJX-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C(C(=O)O)(F)F.Cl

Origin of Product

United States

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